Calcium bromide hydrate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

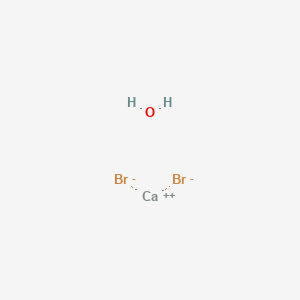

Calcium bromide hydrate is a versatile compound with a wide range of applications . It is commonly used in research and laboratory settings, as well as in the production of pharmaceuticals and specialty chemicals . It is a colorless crystalline solid and has a linear formula of CaBr2 · xH2O . The CAS Number is 71626-99-8 .

Molecular Structure Analysis

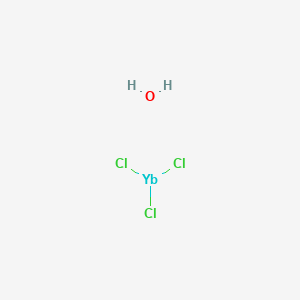

The molecular weight of Calcium bromide hydrate is 199.89 (anhydrous basis) . The SMILES string representation is [H]O [H].Br [Ca]Br .Chemical Reactions Analysis

Calcium bromide hydrate may be used in the preparation of calcium-carbohydrate complexes to study the structural factors that influence the binding interactions .Physical And Chemical Properties Analysis

Calcium bromide hydrate is a white powder . It has a density of 3.353 g/mL at 25 °C . It is soluble in water and has a pH of 5 (20 °C, 50 g/L) .Safety and Hazards

Calcium bromide hydrate is classified as an eye irritant (Eye Irrit. 2) . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .

Mechanism of Action

Target of Action

Calcium bromide hydrate is a compound with the chemical formula CaBr2(H2O)x . It has been used in the preparation of calcium-carbohydrate complexes to study the structural factors that influence binding interactions .

Mode of Action

Calcium bromide hydrate doesn’t interact with biological targets in the way that many drugs do. Instead, it’s used in various applications due to its chemical properties. For instance, it can form complexes with triphenylphosphine oxide, allowing for the removal of triphenylphosphine oxide from reaction mixtures without the use of chromatography .

Biochemical Pathways

Its primary use is in chemical reactions, such as in the production of heat for heat storage systems .

Pharmacokinetics

Like other salts, it’s likely to be soluble in water , which could influence its absorption and distribution if it were to be ingested or applied topically.

Result of Action

The primary result of the action of calcium bromide hydrate is the generation of heat in certain chemical reactions. For example, in heat storage systems, the hydration reaction of calcium bromide hydrate can produce heat energy without the use of electricity or fuel .

Action Environment

The action of calcium bromide hydrate can be influenced by environmental factors. For instance, the rate of its hydration reaction in heat storage systems can be affected by temperature . Additionally, it’s important to store the compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name |

calcium;dibromide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMKEZBQFUTOQC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;dibromide;hydrate | |

CAS RN |

71626-99-8 |

Source

|

| Record name | Calcium bromide, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.